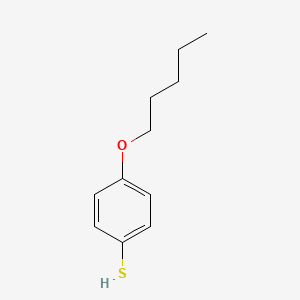

4-Pentyloxybenzenethiol

Description

4-Pentyloxybenzenethiol (CAS: Not explicitly provided in evidence) is an aromatic thiol derivative characterized by a benzene ring substituted with a pentyloxy group (–O–C₅H₁₁) and a thiol (–SH) group at the para position. This compound is structurally related to benzenethiols and alkoxybenzenes, which are often studied for their applications in organic synthesis, materials science, and pharmaceuticals. Its pentyloxy chain may enhance solubility in non-polar solvents compared to shorter-chain analogs, while the thiol group enables reactivity in metal coordination, polymer crosslinking, or surface modification.

Properties

IUPAC Name |

4-pentoxybenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-2-3-4-9-12-10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNYVNGKHVOZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600525 | |

| Record name | 4-(Pentyloxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61519-09-3 | |

| Record name | 4-(Pentyloxy)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentyloxybenzenethiol typically involves the following steps:

Halogenation: Phenyl sulfide is subjected to a halogenation reaction to obtain 4-halophenyl sulfide.

Sulfhydrylation: The 4-halophenyl sulfide undergoes a sulfhydrylation reaction to form 4-pentyloxyphenylthiolate.

Acidification: The 4-pentyloxyphenylthiolate is then acidified to yield this compound

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing environmental impact. Green chemistry principles are often applied to reduce waste and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Pentyloxybenzenethiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding hydrocarbons.

Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

4-Pentyloxybenzenethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Pentyloxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks direct studies on 4-pentyloxybenzenethiol. However, insights can be inferred from structurally related compounds:

Table 1: Comparison of Key Compounds

Key Differences:

- Functional Group Reactivity : Unlike 4-hydroxybenzaldehyde (aldehyde and hydroxyl groups), this compound’s thiol group offers nucleophilic reactivity, enabling disulfide bond formation or metal chelation.

- Sulfur vs. Oxygen : The thiol group in this compound is more reactive than the sulfide group in 4-(phenylthio)benzyl chloride, enabling distinct pathways in nucleophilic substitution or oxidation reactions.

Biological Activity

4-Pentyloxybenzenethiol, also known as 4-(pentyloxy)benzenethiol, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of organosulfur compounds and is characterized by the presence of a pentyloxy group attached to a benzene ring, with a thiol group (-SH) substituent. Its chemical formula is C₁₃H₁₈O₂S, and it has a molecular weight of approximately 238.34 g/mol.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

- Antimicrobial Activity : Several studies have indicated that compounds with similar structures exhibit antimicrobial properties, particularly against Gram-positive bacteria. The presence of the thiol group may contribute to this activity by interacting with bacterial cell membranes or enzymes.

- Antioxidant Properties : Thiols are known for their antioxidant capabilities. The presence of the thiol group in this compound may enhance its ability to scavenge free radicals and protect cells from oxidative stress.

- Quorum Sensing Inhibition : Recent research has explored the potential of similar compounds to disrupt bacterial communication (quorum sensing). This mechanism can inhibit biofilm formation and virulence factor expression in pathogenic bacteria.

Case Studies and Research Findings

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Sulfhydryl Group : The thiol group can form disulfide bonds with proteins, potentially affecting enzyme activity and cellular signaling pathways.

- Hydrophobic Interactions : The pentyloxy chain may enhance membrane permeability and facilitate interactions with lipid bilayers, impacting microbial cell integrity.

- Free Radical Scavenging : The compound's ability to donate electrons can neutralize reactive oxygen species (ROS), contributing to its antioxidant properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.